N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S2/c1-30(27,28)17-8-5-14(6-9-17)20(26)25(13-16-4-2-3-11-23-16)21-24-18-10-7-15(22)12-19(18)29-21/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSMXNPUVGCJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Oxidation Sequence
The methanesulfonyl group is introduced via a three-step protocol:
Step 1: Friedel-Crafts Sulfonylation
Toluene undergoes electrophilic substitution with methanesulfonyl chloride in dichloromethane using aluminum chloride catalyst (0°C → rt, 12 h). This produces 4-methylsulfonyltoluene with 78% yield and >95% regioselectivity.
Step 2: Side-Chain Oxidation
The methyl group is oxidized to carboxylic acid using potassium permanganate in aqueous sulfuric acid (85–95°C, 8 h). Key parameters:
| Condition | Value | Impact on Yield |
|---|---|---|
| KMnO₄ Equivalents | 3.2 eq | 89% yield |
| Temperature | 90°C | Optimal |
| Reaction Time | 8 h | Complete conversion |
This method avoids the explosive risks of chromium-based oxidants while maintaining high efficiency.
Step 3: Acid Purification
Crystallization from ethanol/water (1:3 v/v) yields pharmaceutical-grade 4-methanesulfonylbenzoic acid (mp 218–220°C, HPLC purity 99.7%).
Preparation of 6-Fluoro-1,3-Benzothiazol-2-Amine
Cyclocondensation Methodology
The benzothiazole core is constructed via Gould-Jacobs cyclization (Figure 2):
2-Amino-4-fluorothiophenol Synthesis
Ring Closure
Critical Comparison of Cyclizing Agents
| Agent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyanogen Br | −5→25°C | 84 | 99.1 |
| CS₂/NH₄OH | 80°C | 67 | 97.3 |
| Thiourea | 120°C | 58 | 95.8 |
Cyanogen bromide provides optimal atom economy and reduced side-product formation.
N-Alkylation: Synthesis of N-(Pyridin-2-ylmethyl)-6-fluoro-1,3-benzothiazol-2-amine
Reductive Amination Protocol
The secondary amine is formed through imine intermediate reduction:
Reaction Scheme
6-Fluoro-1,3-benzothiazol-2-amine + Pyridine-2-carbaldehyde → Imine → NaBH₃CN Reduction
Optimized Conditions
- Solvent: Dry methanol (0.1% H₂O)
- Catalyst: Acetic acid (0.5 eq)
- Reducing Agent: Sodium cyanoborohydride (1.2 eq)
- Temperature: 25°C, 12 h under N₂
- Yield: 91% after column chromatography (SiO₂, EtOAc/hexane 1:1)
Advantages Over Alkylation
- Avoids polyalkylation byproducts (<2% dialkylated species)
- Mild conditions preserve benzothiazole integrity
- No metal catalyst residues
Acylative Coupling: Final Assembly
Acid Chloride Preparation
4-Methanesulfonylbenzoic acid (1.0 eq) reacts with phosphorus oxychloride (2.2 eq) in refluxing toluene (3 h). The reaction is monitored by IR spectroscopy (disappearance of −COOH stretch at 2500–3300 cm⁻¹). Acid chloride is obtained as white crystals after solvent removal (mp 112–114°C, 96% yield).
Amide Bond Formation
The secondary amine (1.05 eq) is added dropwise to acid chloride in THF at −15°C with triethylamine (3.0 eq) as HCl scavenger. After 1 h at −15°C, the mixture is warmed to 25°C for 6 h.
Purification Protocol
- Aqueous workup (1M HCl → saturated NaHCO₃)
- Column chromatography (SiO₂, CH₂Cl₂/MeOH 98:2)
- Recrystallization from acetonitrile
Yield Optimization
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | THF | −15→25 | 88 |
| DMAP | DCM | 0→25 | 76 |
| Pyridine | EtOAc | 25 | 68 |
Triethylamine in THF provides optimal reactivity and byproduct removal.
Advanced Purification and Analytical Characterization
HPLC Method Development
Column : C18 (250 × 4.6 mm, 5 μm)
Mobile Phase :
- A: 0.1% TFA in H₂O
- B: 0.1% TFA in MeCN
Gradient : 40→80% B over 25 min
Flow Rate : 1.0 mL/min
Retention Time : 18.3 min
Purity : 99.92% (Area normalization)
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (d, J=4.8 Hz, 1H, Py-H), 7.92–7.85 (m, 4H, Ar-H), 7.32 (t, J=8.8 Hz, 1H, BTh-H), 6.72 (dd, J=2.4, 8.8 Hz, 1H, BTh-H), 4.92 (s, 2H, CH₂), 3.21 (s, 3H, SO₂CH₃)
- HRMS : m/z [M+H]⁺ calcd for C₂₁H₁₇FN₃O₃S₂: 458.0703; found: 458.0708
Industrial-Scale Considerations
Process Intensification
Regulatory Compliance
- ICH Q3D elemental impurities:
- Pd <1 ppm (ICP-MS)
- Cu <5 ppm (AAS)
- Residual solvents:
- THF <720 ppm (GC-FID)
- DCM <600 ppm
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it could modulate signaling pathways involved in cell proliferation or apoptosis, making it a candidate for cancer research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects on Bioactivity : Fluorine at position 6 (as in the target compound) is a common bioisostere for hydrogen, improving metabolic stability and binding affinity compared to methoxy or chloro analogs .
- Sulfonamide Variations : The methanesulfonyl group in the target compound offers a balance between polarity and steric bulk, whereas piperidinyl or cyclohexyl sulfonamides (e.g., ) may enhance target selectivity but reduce solubility.
Q & A
Q. Q1. What are the key structural features of this compound, and how do they influence its biological activity?
Answer: The compound contains three critical functional groups:
- A 6-fluoro-1,3-benzothiazole moiety, known for enhancing metabolic stability and binding affinity to hydrophobic enzyme pockets .
- A 4-methanesulfonylbenzamide group, which contributes to electron-withdrawing effects and potential interactions with sulfonamide-binding enzymes .
- A pyridin-2-ylmethyl substituent, providing hydrogen-bonding and π-π stacking capabilities with biological targets .
Methodological Insight:
Structural characterization via NMR (e.g., H/C) and HRMS is essential to confirm regiochemistry and purity. X-ray crystallography can resolve stereoelectronic effects of the fluoro and sulfonyl groups .
Q. Q2. What synthetic strategies are recommended for preparing this compound?
Answer: A typical synthesis involves:
Benzothiazole formation via cyclization of 2-aminothiophenol derivatives with fluorinated carboxylic acids under acidic conditions .
Acylation of the benzothiazole amine with 4-methanesulfonylbenzoyl chloride in the presence of a base (e.g., triethylamine) .
N-alkylation using pyridin-2-ylmethyl bromide to introduce the methylpyridine group .
Optimization Tip:
Use flow chemistry to control exothermic reactions (e.g., acylation) and improve yield reproducibility. Monitor intermediates via HPLC to minimize byproducts .
Q. Q3. How can researchers assess the compound’s preliminary biological activity?
Answer:
- Enzyme inhibition assays : Test against kinases or sulfonamide-sensitive targets (e.g., carbonic anhydrase) using fluorometric or calorimetric methods .
- Antimicrobial screening : Evaluate minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria, leveraging the benzothiazole’s known antibacterial properties .
Data Interpretation:
Compare results with structural analogs (e.g., lacking the methanesulfonyl group) to isolate the functional group’s contribution to activity .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
Answer:
- Systematic substitution : Replace the fluoro group with Cl, Br, or H to assess electronic effects on target binding .
- Sulfonyl group modification : Test propane- or morpholine-sulfonyl variants to alter steric bulk and solubility .
- Pyridine ring diversification : Introduce substituents (e.g., methyl, methoxy) to enhance π-stacking or hydrogen bonding .
Methodology:
Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins. Validate with isothermal titration calorimetry (ITC) .
Q. Q5. How can researchers resolve contradictions in biological data across similar analogs?
Answer: Case Example : If analog A (with pyridin-3-ylmethyl) shows higher potency than analog B (pyridin-2-ylmethyl) in kinase assays but lower solubility:
Perform solubility-pharmacokinetic (PK) profiling using shake-flask or HPLC methods.
Analyze crystal structures to determine if pyridine orientation affects active-site access.
Use QSAR models to correlate logP, polar surface area, and bioactivity .
Q. Q6. What analytical techniques are critical for studying metabolic stability?
Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Reactive metabolite screening : Use glutathione (GSH) trapping assays to detect electrophilic intermediates .
- CYP450 inhibition studies : Identify metabolic liabilities using fluorogenic substrates .
Critical Research Gaps and Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
